molecular formula C37H68O6 B2928989 Uvarigrin CAS No. 200563-11-7

Uvarigrin

Cat. No. B2928989
CAS RN: 200563-11-7
M. Wt: 608.945
InChI Key: ADPAPZVYVYEBGS-LNRGBWGGSA-N
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Description

Uvarigrin is a compound isolated from the roots of Uvaria calamistrata. It has been found to induce tumor multidrug resistance cell apoptosis and triggers Caspase-9 activation .


Synthesis Analysis

Uvarigrin is one of the mono-tetrahydrofuran acetogenins that were isolated from the stems of Uvaria micrantha . The structures of these compounds were elucidated by 2D NMR and high-resolution mass spectral analysis .


Molecular Structure Analysis

The molecular formula of Uvarigrin is C37H68O6 . Its structure was determined using 2D NMR and high-resolution mass spectral analysis .


Physical And Chemical Properties Analysis

Uvarigrin has a molecular weight of 608.93 . It’s recommended to be stored as a powder at -20°C for 3 years or at 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .

Scientific Research Applications

Apoptosis Induction in Tumor Cells

Uvarigrin has been isolated from the roots of Uvaria calamistrata and is known to induce apoptosis in tumor multidrug-resistant cells. It also triggers the activation of Caspase-9 , which is a significant step in the apoptotic pathway .

Antiproliferative Effects on Liver Cancer Cells

Research has shown that Uvarigrin exhibits antiproliferative effects on HepG2 liver cancer cells . This suggests its potential use in cancer research, particularly in studying liver cancer .

properties

IUPAC Name

4-[13,15-dihydroxy-15-[5-(1-hydroxytridecyl)oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H68O6/c1-3-4-5-6-7-8-13-16-19-22-25-33(39)35-26-27-36(43-35)34(40)29-32(38)24-21-18-15-12-10-9-11-14-17-20-23-31-28-30(2)42-37(31)41/h28,30,32-36,38-40H,3-27,29H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPAPZVYVYEBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CC(CCCCCCCCCCCCC2=CC(OC2=O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H68O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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